Desmethyl Doxylamine-d5: Structural Characterization and Bioanalytical LC-MS/MS Workflows
Desmethyl Doxylamine-d5: Structural Characterization and Bioanalytical LC-MS/MS Workflows
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Desmethyl doxylamine (N-desmethyl doxylamine) is the primary secondary amine metabolite of doxylamine, a first-generation H₁ histamine receptor antagonist widely utilized for its antihistaminic and sedative properties[1]. In clinical pharmacokinetics, the absolute quantification of this metabolite is critical for evaluating drug metabolism, safety profiles, and toxicokinetics. To achieve high-fidelity quantification in complex biological matrices, the stable isotope-labeled internal standard (SIL-IS), Desmethyl Doxylamine-d5 , is employed. This guide details the chemical architecture, mechanistic role, and validated bioanalytical protocols for utilizing this standard in Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) workflows[2].
Chemical Architecture & Physiochemical Profiling
Desmethyl Doxylamine-d5 is synthesized by incorporating five deuterium atoms into the molecular framework of the native metabolite. This isotopic labeling yields a +5 Da mass shift, which is mathematically optimal for mass spectrometry: it is large enough to prevent isotopic overlap from the naturally occurring ¹³C isotopes of the unlabeled analyte, yet structurally identical enough to perfectly mimic its physicochemical behavior[3].
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | N-Desmethyl Doxylamine-d5 |
| IUPAC Nomenclature | N-methyl-2-(1-phenyl-1-(pyridin-2-yl)ethoxy)ethanamine-d5 |
| Molecular Formula | C₁₆H₁₅D₅N₂O[4] |
| Molecular Weight | 261.37 g/mol [5] |
| CAS Registry Number | 2714484-40-7[1] |
| Primary Application | Stable Isotope-Labeled Internal Standard (SIL-IS) for LC-MS/MS[6] |
| Expected Precursor Ion [M+H]⁺ | m/z ~262.2 (Derived from unlabeled m/z 257.2)[7] |
Mechanistic Role in Bioanalysis (E-E-A-T Principles)
The Causality of Matrix Effects and the Need for SIL-IS When analyzing plasma samples via LC-MS/MS, electrospray ionization (ESI) is highly susceptible to matrix effects . Endogenous plasma components (e.g., phospholipids, salts) that co-elute with the target analyte compete for charge on the surface of the ESI droplets. This competition frequently leads to unpredictable ion suppression or enhancement, skewing quantitative results.
Desmethyl Doxylamine-d5 resolves this through chromatographic co-elution . Because the deuterium substitution does not significantly alter the compound's polarity or lipophilicity, the SIL-IS perfectly co-elutes with the endogenous N-desmethyl doxylamine during reversed-phase liquid chromatography. Consequently, both the analyte and the internal standard experience the exact same matrix-induced ionization fluctuations in real-time. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, the assay becomes a self-validating system that mathematically cancels out matrix effects and extraction recovery variations[6].
Validated LC-MS/MS Experimental Protocol
To isolate Desmethyl Doxylamine from human plasma (typically stabilized with K₂EDTA[3]), a highly controlled Protein Precipitation (PPT) methodology is required. The following step-by-step protocol details the causality behind each experimental choice to ensure a robust, self-validating workflow.
Step-by-Step Methodology
-
Sample Aliquoting & Spiking:
-
Action: Transfer a 100 µL aliquot of thawed human plasma into a microcentrifuge tube. Immediately spike with an appropriate working concentration of Desmethyl Doxylamine-d5[6].
-
Causality: Introducing the SIL-IS at the very first step ensures it undergoes the exact same volumetric losses, protein binding dynamics, and degradation pathways as the endogenous analyte throughout the entire extraction.
-
-
Protein Precipitation (PPT):
-
Action: Add 300 µL of ice-cold acetonitrile to the sample and vortex aggressively for 1 minute[6].
-
Causality: The 3:1 organic-to-aqueous ratio rapidly decreases the dielectric constant of the matrix. This strips the hydration shell from plasma proteins, inducing immediate denaturation and precipitation while disrupting hydrophobic interactions to release protein-bound analytes into the supernatant.
-
-
Centrifugation:
-
Action: Centrifuge the homogenate at approximately 14,500 × g for 4 to 10 minutes at 4°C[6].
-
Causality: High-speed centrifugation forcefully compacts the denatured protein pellet, ensuring the supernatant is entirely free of microscopic particulates that could otherwise clog the UHPLC column frits and cause system overpressure.
-
-
Supernatant Transfer & Evaporation:
-
Action: Transfer the clear supernatant to a clean glass vial and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C[7].
-
Causality: Injecting a sample with 75% acetonitrile directly into a reversed-phase LC system causes severe peak fronting and poor retention. Evaporation removes the strong extraction solvent.
-
-
Reconstitution:
-
Action: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid), vortex, and transfer to an autosampler vial[7].
-
Causality: Matching the sample diluent exactly to the initial chromatographic gradient conditions ensures optimal peak focusing at the head of the analytical column, resulting in sharp, symmetrical peaks.
-
-
LC-MS/MS Quantification:
-
Action: Analyze via tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode[3].
-
Caption: Step-by-step LC-MS/MS bioanalytical extraction workflow for plasma samples.
Metabolic Pathway Context
Understanding the biotransformation of doxylamine is essential for interpreting bioanalytical data. Doxylamine undergoes extensive hepatic metabolism primarily driven by the Cytochrome P450 (CYP450) enzyme system. The dominant Phase I metabolic route is N-demethylation, which converts the tertiary amine of the parent drug into the secondary amine, N-desmethyl doxylamine[6]. This metabolite can undergo further demethylation to form N,N-didesmethyl doxylamine. The use of Desmethyl Doxylamine-d5 allows researchers to accurately map the rate of this specific enzymatic conversion in vivo[1].
Caption: Hepatic CYP450-mediated N-demethylation pathway of Doxylamine.
References
-
Splendid Lab. "Desmethyl Doxylamine-d5 Chemical Structure and Properties." Splendid Lab Pvt. Ltd. Available at:[Link]
-
Pharmaffiliates. "Desmethyl Doxylamine-d5 (CAS 2714484-40-7) Reference Standard." Pharmaffiliates. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS | Desmethyl Doxylamine-d5 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
